2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-(2-methylphenyl)acetamide
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Description
Synthesis Analysis
The synthesis of derivatives similar to 2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-(2-methylphenyl)acetamide often involves multi-step chemical reactions starting from basic benzothiazole structures. For instance, Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives by initially preparing 2-(4-aminophenyl)benzothiazole through the reaction of 4-aminobenzoic acid and 2-aminothiophenol, followed by acetylation and subsequent reactions with various mercapto derivatives (Yurttaş, Tay, & Demirayak, 2015).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a benzothiazole moiety linked to an acetamide group through a sulfur atom. The structural confirmation is typically achieved using various spectroscopic techniques like NMR, FTIR, and mass spectroscopy, as demonstrated in studies like the one by Duran and Canbaz (2013), where they synthesized and confirmed the structures of benzothiazole acetamide derivatives (Duran & Canbaz, 2013).
Chemical Reactions and Properties
The chemical reactivity of these compounds often involves their ability to undergo further functionalization or to participate in the formation of more complex heterocyclic systems. This reactivity can be exploited to synthesize compounds with potential biological activities, as seen in the work by Ramalingam, Ramesh, and Sreenivasulu (2019), who synthesized antibacterial acetamide derivatives starting from a benzothiazole-based intermediate (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their potential applications. These properties can be influenced by the nature of the substituents on the benzothiazole ring and the acetamide moiety. Studies like the one by Balijapalli et al. (2017) provide insights into the hydrogen bonding interactions and crystalline structures of benzothiazole acetamides, which can significantly affect their physical properties (Balijapalli et al., 2017).
Chemical Properties Analysis
The chemical properties, including acidity constants (pKa), reactivity towards various reagents, and stability, are essential for understanding the compound's behavior in different environments. The pKa determination study by Duran and Canbaz (2013) sheds light on the acidity constants of similar benzothiazole acetamide derivatives, which is crucial for predicting their behavior in biological systems (Duran & Canbaz, 2013).
Safety and Hazards
Future Directions
Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity that has proven it vital for the investigation for novel therapeutics . Therefore, the future directions of this compound could involve further exploration of its potential therapeutic applications.
properties
IUPAC Name |
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c1-10-4-2-3-5-12(10)18-15(20)9-21-16-19-13-7-6-11(17)8-14(13)22-16/h2-8H,9,17H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJQYGCINGTQDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide |
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